2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
Adamantane derivatives are a class of valuable compounds in organic synthesis and pharmaceutical chemistry . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Adamantane derivatives have a unique tricyclic framework. The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Adamantane Derivatives
Adamantane derivatives have diverse applications in various scientific fields due to their unique structural, biological, and stimulus-responsive properties .
Field Medicinal Chemistry
Adamantane derivatives are used in medicinal chemistry for the development of bioactive compounds and pharmaceuticals . The unique structure of adamantane allows for a variety of functional groups to be added, creating a wide range of potential medicinal applications .
Field Catalyst Development
Adamantane derivatives are used in catalyst development. The unique stability and reactivity of adamantane derivatives make them useful in a variety of catalytic transformations .
Field Nanomaterials
Adamantane derivatives are used in the development of nanomaterials. They can be used to create new materials based on natural and synthetic nanodiamonds .
Field Fuel and Oil Industry
Adamantane derivatives are used in the fuel and oil industry. They can be used to create thermally stable and high-energy fuels and oils .
Field Polymer Chemistry
Adamantane derivatives are used in polymer chemistry. They can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, and higher diamond-like bulky polymers such as diamondoids .
Field Quantum Chemistry
Adamantane derivatives are used in quantum chemistry. Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Future Directions
properties
IUPAC Name |
2-(1-adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3NO/c18-14-4-13(17(19,20)21)8-22-15(14)23-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIENGTHKPVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine |
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